1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine
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Overview
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features a unique combination of an imidazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and piperidine moieties provides it with unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride.
Scientific Research Applications
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with various receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine can be compared with other similar compounds, such as:
1,2-Dimethylimidazole: Lacks the piperidine ring, making it less versatile in certain applications.
Piperidine derivatives: Do not have the imidazole ring, limiting their use in catalysis and enzyme inhibition.
Other imidazole-sulfonyl compounds: May have different substituents, affecting their chemical properties and applications.
Properties
Molecular Formula |
C10H18N4O2S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C10H18N4O2S/c1-8-12-10(7-13(8)2)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3 |
InChI Key |
CCCYOVOPUVCQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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